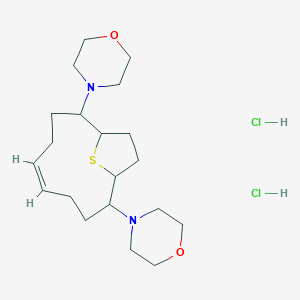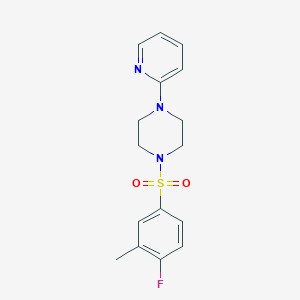
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide, commonly known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a derivative of the popular drug acetaminophen and has been used as a tool to study various biological processes.
作用机制
CDM works by covalently modifying the target molecule, which can be a protein, enzyme, or receptor. The modification occurs through the formation of a covalent bond between the nitro group of CDM and the amino acid residues of the target molecule. This modification can affect the function of the target molecule, leading to changes in biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDM depend on the target molecule being modified. For example, modification of the enzyme acetylcholinesterase by CDM can lead to inhibition of its activity, which can affect the breakdown of acetylcholine in the nervous system. Modification of the receptor CXCR4 by CDM can affect its binding to ligands, which can affect immune response and cancer metastasis.
实验室实验的优点和局限性
CDM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to modify intracellular targets. It is also stable and can be stored for long periods of time. However, CDM has limitations as well. It can modify multiple amino acid residues in a target molecule, making it difficult to identify the specific site of modification. Additionally, CDM can modify non-specific targets, leading to off-target effects.
未来方向
For the use of CDM include the development of selective derivatives and the study of disease-related targets.
合成方法
CDM can be synthesized by reacting 2-chloro-4,6-dinitroaniline with 5-ethylamino-2-methoxybenzoic acid followed by acetylation of the amino group. The resulting compound is then coupled with diazonium salt of 2-hydroxy-4-methoxyacetanilide to form CDM.
科学研究应用
CDM has been used as a tool to study various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It has been used to study the interaction between the protein kinase CK2 and its substrate, the tumor suppressor protein p53. CDM has also been used to study the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, CDM has been used to study the binding of ligands to the G protein-coupled receptor CXCR4, a receptor involved in immune response and cancer metastasis.
属性
CAS 编号 |
170778-70-8 |
|---|---|
分子式 |
C17H17ClN6O6 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17ClN6O6/c1-4-19-14-7-12(20-9(2)25)13(8-16(14)30-3)21-22-17-11(18)5-10(23(26)27)6-15(17)24(28)29/h5-8,19H,4H2,1-3H3,(H,20,25) |
InChI 键 |
QXLFBJPUEXMTMJ-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
规范 SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



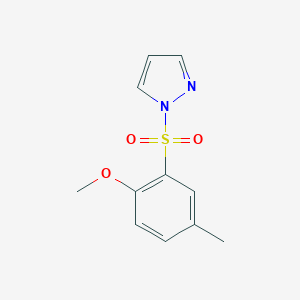
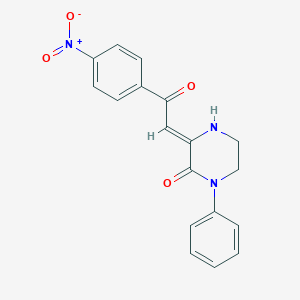
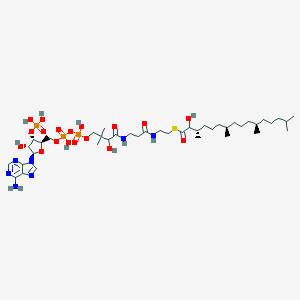

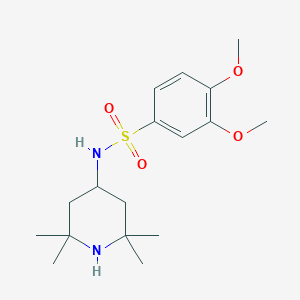
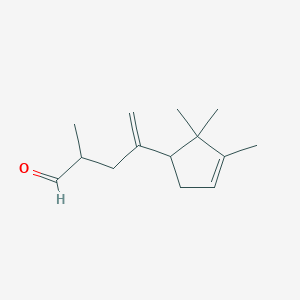
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

